3-(Chloromethyl)-1-(methylsulfanyl)pentane
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Overview
Description
3-(Chloromethyl)-1-(methylsulfanyl)pentane is an organic compound with the molecular formula C7H15ClS It is a chlorinated derivative of pentane, featuring both a chloromethyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(methylsulfanyl)pentane typically involves the chlorination of 1-(methylsulfanyl)pentane. This can be achieved through the reaction of 1-(methylsulfanyl)pentane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(methylsulfanyl)pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-(methylsulfanyl)pentane.
Scientific Research Applications
3-(Chloromethyl)-1-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(methylsulfanyl)pentane involves its reactive functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-(methylsulfanyl)butane
- 3-(Chloromethyl)-1-(methylsulfanyl)hexane
- 3-(Chloromethyl)-1-(methylsulfanyl)heptane
Uniqueness
3-(Chloromethyl)-1-(methylsulfanyl)pentane is unique due to its specific combination of a chloromethyl group and a methylsulfanyl group on a pentane backbone. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C7H15ClS |
---|---|
Molecular Weight |
166.71 g/mol |
IUPAC Name |
3-(chloromethyl)-1-methylsulfanylpentane |
InChI |
InChI=1S/C7H15ClS/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3 |
InChI Key |
ZWWJCHYBMOUCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCSC)CCl |
Origin of Product |
United States |
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